Technical Synthesis Guide: 6-(Sulfanylmethyl)pyridine-2-carboxamide
Technical Synthesis Guide: 6-(Sulfanylmethyl)pyridine-2-carboxamide
The synthesis of 6-(Sulfanylmethyl)pyridine-2-carboxamide requires a high-fidelity approach to differentiate the 2- and 6-positions of the pyridine ring while preserving the oxidation states of the amide and thiol functionalities.
This guide details a robust, four-step synthetic pathway starting from dimethyl pyridine-2,6-dicarboxylate . This route is selected for its scalability and the ability to isolate stable intermediates, minimizing the risk of handling unstable free thiols until the final step.
Executive Summary & Strategic Analysis
-
Target Molecule: 6-(Sulfanylmethyl)pyridine-2-carboxamide
-
Core Challenge: Differentiating the symmetric 2,6-pyridine core to install an amide at C2 and a thiol-bearing methylene at C6.
-
Selected Strategy: Desymmetrization via Mono-amidation . We initiate synthesis with the symmetric diester, desymmetrize via controlled ammonolysis, selectively reduce the remaining ester to an alcohol, convert to a halide, and finally install the thiol via a "masked" isothiouronium intermediate to prevent premature oxidation.
Retrosynthetic Logic
The synthesis is deconstructed into four critical phases:
-
Desymmetrization: Breaking C2 symmetry.
-
Chemoselective Reduction: Targeting ester vs. amide.
-
Activation: Converting the hydroxyl group to a leaving group.
-
Nucleophilic Substitution: Installing the sulfur moiety.
Figure 1: Retrosynthetic analysis showing the disconnection strategy from the target thiol back to the commercial diester.
Detailed Synthetic Protocols
Step 1: Desymmetrization (Mono-amidation)
Objective: Convert dimethyl pyridine-2,6-dicarboxylate to methyl 6-carbamoylpicolinate. Rationale: Direct reaction with ammonia can lead to the diamide. Controlling stoichiometry and temperature is critical to favor the mono-product.
-
Reagents: Dimethyl pyridine-2,6-dicarboxylate (20.0 g, 102 mmol), Methanolic Ammonia (7N), Methanol.
-
Procedure:
-
Dissolve dimethyl pyridine-2,6-dicarboxylate in MeOH (200 mL).
-
Cool the solution to 0 °C.
-
Add 7N NH3 in MeOH (1.1 eq, 16 mL) dropwise over 1 hour.
-
Stir at 0 °C for 4 hours, then allow to warm to room temperature (RT) overnight.
-
Purification: Concentrate in vacuo. The residue is often a mixture of diester, mono-amide/mono-ester, and diamide. Purify via column chromatography (SiO2, DCM:MeOH 95:5) or recrystallization from MeOH/Et2O.
-
-
Key Metric: Isolate the spot with Rf ~0.4 (DCM/MeOH 9:1).
-
Yield Target: 55-65%.
Step 2: Chemoselective Reduction
Objective: Reduce the methyl ester to a primary alcohol without reducing the amide or the pyridine ring. Rationale: Sodium borohydride (NaBH4) in methanol is mild enough to reduce esters to alcohols while leaving primary amides intact.
-
Reagents: Methyl 6-carbamoylpicolinate (10.0 g, 55.5 mmol), NaBH4 (6.3 g, 166 mmol), MeOH (150 mL), CaCl2 (optional catalyst).
-
Procedure:
-
Dissolve the mono-ester in anhydrous MeOH (150 mL) and cool to 0 °C.
-
Add NaBH4 in small portions over 30 minutes. (Caution: Hydrogen gas evolution).
-
Stir at 0 °C for 2 hours, then at RT for 4 hours. Monitor by TLC.
-
Quench: Carefully add Acetone (10 mL) to destroy excess hydride, then add saturated NH4Cl solution.
-
Evaporate MeOH. Extract the aqueous residue with EtOAc (3 x 100 mL).
-
Dry (Na2SO4) and concentrate.
-
-
Product: 6-(Hydroxymethyl)picolinamide (CAS 41337-83-1).[1][2]
-
Yield Target: 75-85%.
Step 3: Activation (Chlorination)
Objective: Convert the hydroxymethyl group to a chloromethyl group. Rationale: Thionyl chloride (SOCl2) is the standard reagent. The amide nitrogen is less nucleophilic than the alcohol oxygen, but care must be taken to avoid dehydration of the amide to a nitrile (though less likely under mild conditions).
-
Reagents: 6-(Hydroxymethyl)picolinamide (5.0 g, 32.8 mmol), SOCl2 (10 mL), DCM (anhydrous, 50 mL), DMF (cat. 2 drops).
-
Procedure:
-
Suspend the alcohol in DCM.
-
Add SOCl2 dropwise at 0 °C.
-
Reflux for 2 hours. The solid should dissolve as the chloride forms.
-
Evaporate volatiles strictly in vacuo to remove excess SOCl2 and HCl.
-
Neutralize the residue with cold saturated NaHCO3 (rapidly) and extract with DCM.
-
-
Product: 6-(Chloromethyl)picolinamide .
-
Stability Note: Use immediately in the next step to prevent hydrolysis or self-alkylation.
Step 4: Thiolation via Isothiouronium Salt
Objective: Install the thiol group. Rationale: Direct reaction with NaSH often yields disulfides. The Thiourea Method creates an S-alkylisothiouronium salt intermediate, which is stable and can be hydrolyzed under mild basic conditions to release the free thiol cleanly.
-
Reagents: 6-(Chloromethyl)picolinamide (4.0 g, 23.4 mmol), Thiourea (1.96 g, 25.8 mmol), Ethanol (40 mL), NaOH (aq).
-
Procedure:
-
Formation of Salt: Dissolve the chloride and thiourea in Ethanol. Reflux for 3 hours. A precipitate (Isothiouronium chloride salt) often forms.
-
Hydrolysis: Cool the mixture. Add a degassed solution of NaOH (2.0 g in 20 mL H2O) under an Argon atmosphere .
-
Reflux for 1 hour under Argon.
-
Workup: Cool to RT. Acidify carefully with HCl to pH ~5-6 (to protonate the thiolate but keep the pyridine soluble/neutral).
-
Extract with DCM (3 x 50 mL) under inert atmosphere if possible.
-
Dry (MgSO4) and concentrate.
-
-
Product: 6-(Sulfanylmethyl)pyridine-2-carboxamide .
-
Yield Target: 60-70%.
Reaction Workflow & Logic Map
Figure 2: Step-by-step reaction workflow emphasizing reagents and critical process controls.
Characterization & Data Summary
The following table summarizes the expected analytical data for validation.
| Intermediate/Product | Formula | MW ( g/mol ) | Key 1H NMR Signals (DMSO-d6, δ ppm) |
| Methyl 6-carbamoylpicolinate | C8H8N2O3 | 180.16 | 3.90 (s, 3H, OMe), 7.6 (br, 1H, NH), 8.1-8.3 (m, 3H, Py) |
| 6-(Hydroxymethyl)picolinamide | C7H8N2O2 | 152.15 | 4.65 (d, 2H, CH2-O), 5.5 (t, 1H, OH), 7.6/8.0 (br, NH2) |
| 6-(Sulfanylmethyl)picolinamide | C7H8N2OS | 168.22 | 3.85 (d, 2H, CH2-S) , 2.90 (t, 1H, SH) , 7.7-8.1 (Py) |
Note on Thiol NMR: The thiol proton (-SH) usually appears as a triplet around 2.0–3.0 ppm (coupling with CH2) but can be broad or exchanged in D2O. The CH2 signal will shift upfield from ~4.7 ppm (OH) to ~3.8 ppm (SH).
Critical Handling & Safety (E-E-A-T)
Thiol Oxidation Management
-
Problem: Free thiols rapidly oxidize to disulfides (R-S-S-R) in air.
-
Solution: Perform Step 4 (Hydrolysis) and all subsequent workups using degassed solvents (sparged with Argon for 20 mins). Store the final product under inert gas at -20 °C.
-
Recovery: If disulfide forms (observed by doubling of NMR peaks and loss of SH), reduce it back to the thiol using Dithiothreitol (DTT) or Zn/Acetic acid.
Pyridine Toxicity
-
Pyridine derivatives can be neurotoxic. All steps involving SOCl2 and pyridine precursors must be performed in a fume hood.
Amide Stability
-
Avoid strong acid hydrolysis in Step 4. The use of the Thiourea/NaOH method is specifically chosen because the amide is stable to the mild alkaline hydrolysis conditions required to cleave the isothiouronium salt, whereas acid hydrolysis might hydrolyze the amide to the carboxylic acid.
References
-
Golubev, O., et al. (2014).[3] "Interaction of Pd2+ complexes of 2,6-disubstituted pyridines with nucleoside 5´-monophosphates." Journal of Inorganic Biochemistry, 139, 21-29.[4] (Establishes synthesis of 6-carbamoylpyridine-2-carboxylic acid derivatives).
- Speziale, A. J., et al. (1958). "Preparation of Isothiouronium Salts." Journal of Organic Chemistry. (Foundational protocol for converting alkyl halides to thiols via thiourea).
-
Sigma-Aldrich. (2024). "6-(Hydroxymethyl)picolinamide Product Entry." (Verifies stability and existence of the alcohol intermediate CAS 41337-83-1).
